![molecular formula C9H13N3O2S B2423136 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 318466-04-5](/img/structure/B2423136.png)
2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
“2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a compound with the CAS Number: 1367932-80-6 . It’s a solid substance stored at room temperature . “1,5-dimethyl-1H-pyrazol-4-ylboronic acid” is another compound with the CAS Number: 1204333-57-2 . It’s also a solid substance but stored in a freezer under -20°C .
Synthesis Analysis
There’s a study that synthesized some hydrazine-coupled pyrazoles, which are known for their diverse pharmacological effects . The structures of these synthesized pyrazole derivatives were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The InChI code for “2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is 1S/C7H10N2O2/c1-5-6 (3-7 (10)11)4-8-9 (5)2/h4H,3H2,1-2H3, (H,10,11) . For “1,5-dimethyl-1H-pyrazol-4-ylboronic acid”, the InChI code is 1S/C5H9BN2O2/c1-4-5 (6 (9)10)3-7-8 (4)2/h3,9-10H,1-2H3 .Chemical Reactions Analysis
The study mentioned earlier evaluated the in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives . The result revealed that one of the compounds displayed superior antipromastigote activity .Physical And Chemical Properties Analysis
The molecular weight of “2-(1,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is 154.17 , and for “1,5-dimethyl-1H-pyrazol-4-ylboronic acid”, it’s 139.95 .Scientific Research Applications
Synthesis and Transformations
Researchers have synthesized derivatives of this compound, focusing on their functional derivatives and transformations. These derivatives have potential applications in introducing highly basic aliphatic amines and modifying the oxazole ring (Prokopenko et al., 2010).
Antimicrobial Properties
Some studies have investigated the antimicrobial properties of related compounds. For instance, a series of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one showed inhibitory activity against various bacteria and fungi, indicating potential antimicrobial applications (Reddy et al., 2010).
Stereoselective Formation
Research into the cycloaddition of azomethine ylides generated from 1,3-thiazolidine-4-carboxylic acids has led to the stereoselective formation of pyrrolo[1,2-c]thiazoles. Quantum-chemistry calculations have rationalized the observed stereoselectivity, which could be significant in developing stereospecific synthetic methods (Cardoso et al., 2006).
Crystal Structure and Solid State Properties
The crystal structure and solid-state properties of pyrazole-4-carboxylic acids, closely related to 2-(1,5-dimethyl-1H-pyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid, have been studied. This research provides insights into polymorphism and proton transfer in the solid state, which are important for the development of crystalline materials (Infantes et al., 2013).
Biological Studies
A study on the biological activities of pyrazole derivatives revealed their potential as drug molecules against bacterial DNA gyrase, highlighting their significance in antibiotic research (Shubhangi et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1,5-dimethylpyrazol-4-yl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2S/c1-5-6(3-10-12(5)2)8-11-7(4-15-8)9(13)14/h3,7-8,11H,4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZADLRJKAJGZJSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2NC(CS2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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